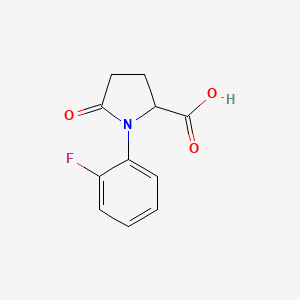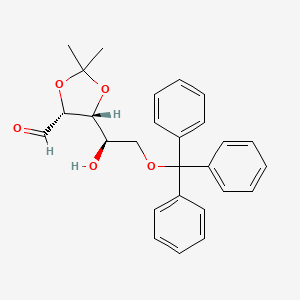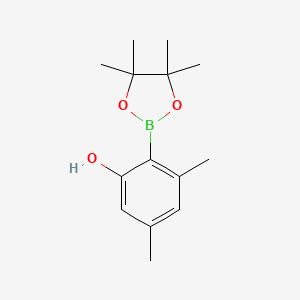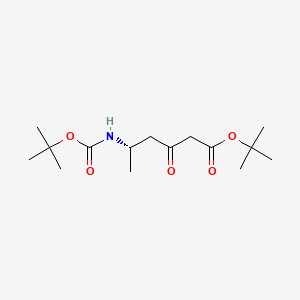
(S)-tert-Butyl 5-((tert-butoxycarbonyl)amino)-3-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate is a compound that features a tert-butyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and ease of deprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate typically involves the protection of an amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid, which can then be esterified with tert-butyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of microreactors can enhance reaction control and improve yields, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Hydroxylated products.
Substitution: Free amines after Boc deprotection.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions. The tert-butyl ester also offers protection and can be hydrolyzed to yield the free acid .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (S)-5-amino-3-oxohexanoate: Lacks the Boc protection, making it less stable during synthesis.
tert-Butyl (S)-5-((benzyloxycarbonyl)amino)-3-oxohexanoate: Uses a different protecting group (Cbz), which is stable under different conditions and requires hydrogenation for removal.
Uniqueness
tert-Butyl (S)-5-((tert-butoxycarbonyl)amino)-3-oxohexanoate is unique due to its dual protection strategy, offering both stability and ease of deprotection. This makes it highly valuable in complex synthetic pathways where selective deprotection is crucial .
Propiedades
Fórmula molecular |
C15H27NO5 |
|---|---|
Peso molecular |
301.38 g/mol |
Nombre IUPAC |
tert-butyl (5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate |
InChI |
InChI=1S/C15H27NO5/c1-10(16-13(19)21-15(5,6)7)8-11(17)9-12(18)20-14(2,3)4/h10H,8-9H2,1-7H3,(H,16,19)/t10-/m0/s1 |
Clave InChI |
IUEQBDMBZMRVGW-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](CC(=O)CC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CC(=O)CC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


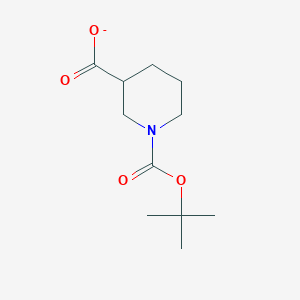

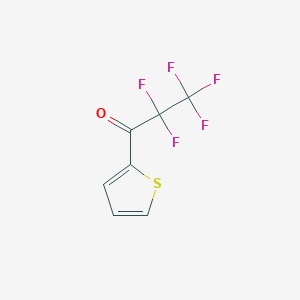
![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
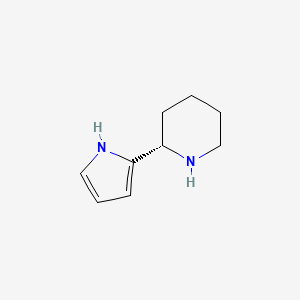
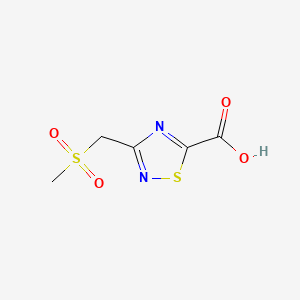
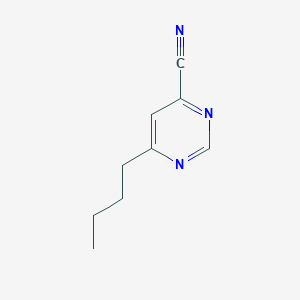
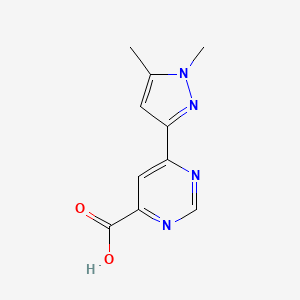
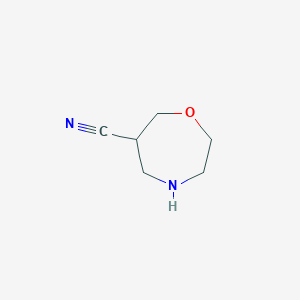
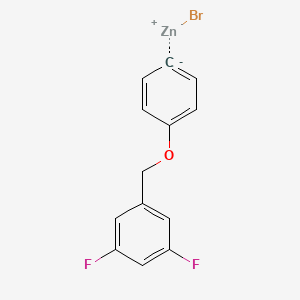
![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
